molecular formula C24H23N3O4S2 B2690498 2-(benzylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 923503-09-7

2-(benzylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2690498
CAS RN: 923503-09-7
M. Wt: 481.59
InChI Key: BTWOXDKWPNQRNA-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O4S2 and its molecular weight is 481.59. The purity is usually 95%.
BenchChem offers high-quality 2-(benzylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial and Antiviral Properties
Sulphonamides, including derivatives similar to the specified compound, have been investigated for their antimalarial activity. A study conducted by Fahim and Ismael (2021) highlighted the potential of N-(phenylsulfonyl)acetamide derivatives in combating malaria, showing significant in vitro activity with IC50 values of less than 30µM. These compounds also exhibited promising ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and low cytotoxicity. Furthermore, molecular docking studies suggested that these compounds could have affinity against viral proteins, indicating potential antiviral applications against SARS-CoV-2 (Fahim & Ismael, 2021).

PI3K/mTOR Inhibition for Cancer Therapy
In another research area, derivatives of the compound have been explored for their potential in cancer therapy. Stec et al. (2011) studied N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide for its inhibitory activity against PI3Kα and mTOR, which are critical targets in cancer. The study found that modifications to the compound could improve its metabolic stability, enhancing its therapeutic potential (Stec et al., 2011).

Antimicrobial Activity
Patel and Agravat (2007, 2009) explored the synthesis and microbial activity of new pyridine derivatives, revealing that certain benzothiazole sulfonamide compounds have considerable antibacterial and antifungal properties. These findings support the potential use of such compounds, including variations of the specified chemical, in developing new antimicrobial agents (Patel & Agravat, 2007; Patel & Agravat, 2009).

Synthesis and Computational Studies
Further computational studies on sulphonamide derivatives have been conducted to understand their reactivity and potential biological applications. Fahim and Ismael (2019) provided insights into the synthesis, antimicrobial activity, and quantum calculations of novel sulphonamide derivatives, underscoring the correlation between experimental and theoretical calculations for anticipating new compounds with biological activity (Fahim & Ismael, 2019).

properties

IUPAC Name

2-benzylsulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-17-11-12-20(31-2)22-23(17)32-24(26-22)27(14-19-10-6-7-13-25-19)21(28)16-33(29,30)15-18-8-4-3-5-9-18/h3-13H,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWOXDKWPNQRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)CS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

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